1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and an ethanone moiety linked to a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The benzylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(BENZYLSULFONYL)-1-PIPERAZINYL]-2-(1H-TETRAZOL-1-YL)ETHANONE: This compound features a tetrazole ring instead of a naphthyloxy group, which may alter its chemical and biological properties.
1-BENZYL-4-PIPERIDONE: This compound has a piperidone ring instead of a piperazine ring, which can affect its reactivity and applications.
Uniqueness
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzylsulfonyl group and a naphthyloxy group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H24N2O4S/c26-23(17-29-22-11-10-20-8-4-5-9-21(20)16-22)24-12-14-25(15-13-24)30(27,28)18-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
InChI Key |
SLIWOOAOLWSYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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